4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid
Description
4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid is a piperazine derivative featuring a butanoic acid backbone and a 2,2-difluoroethyl substituent on the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry for their versatility in modulating pharmacokinetic profiles, receptor binding, and metabolic stability.
Properties
IUPAC Name |
4-[4-(2,2-difluoroethyl)piperazin-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c11-9(12)8-14-6-4-13(5-7-14)3-1-2-10(15)16/h9H,1-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLSPEOEWQXXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)O)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Ring Formation
The piperazine core is typically synthesized via cyclization reactions. A common approach involves reacting ethylenediamine with 1,2-dibromoethane under basic conditions (e.g., potassium carbonate in ethanol). This yields the unsubstituted piperazine ring, which serves as the scaffold for further functionalization.
Reaction Conditions:
- Solvent: Ethanol
- Base: K₂CO₃
- Temperature: 80°C
- Time: 12–16 hours
Yield: 65–75%.
Introduction of the Difluoroethyl Group
The difluoroethyl group is introduced via nucleophilic substitution. Piperazine is treated with 2,2-difluoroethyl bromide in the presence of a strong base (e.g., sodium hydride) to form 4-(2,2-difluoroethyl)piperazine.
Reaction Conditions:
- Solvent: Tetrahydrofuran (THF)
- Base: NaH
- Temperature: 0°C → room temperature (gradual warming)
- Time: 6–8 hours
Attachment of the Butanoic Acid Moiety
The final step involves coupling 4-(2,2-difluoroethyl)piperazine with γ-bromobutanoic acid. This is achieved through a nucleophilic substitution reaction under mildly acidic conditions to facilitate protonation of the piperazine nitrogen, enhancing its nucleophilicity.
Reaction Conditions:
- Solvent: Dimethylformamide (DMF)
- Acid Catalyst: HCl
- Temperature: 60°C
- Time: 10–12 hours
Table 1: Summary of Laboratory-Scale Synthesis
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Piperazine formation | Ethylenediamine, 1,2-Dibromoethane | Ethanol | 80°C | 65–75 |
| Difluoroethylation | 2,2-Difluoroethyl bromide, NaH | THF | 0°C → RT | 70–80 |
| Butanoic acid coupling | γ-Bromobutanoic acid, HCl | DMF | 60°C | 60–70 |
Industrial Production Methods
Continuous Flow Synthesis
Industrial processes prioritize efficiency and scalability. Continuous flow reactors enable precise control over reaction parameters, reducing side reactions and improving yields.
Key Advantages:
Catalytic Optimization
Transition metal catalysts (e.g., palladium on carbon) are employed in hydrogenation steps to reduce intermediates, enhancing selectivity.
Table 2: Industrial vs. Laboratory Yields
| Parameter | Laboratory | Industrial |
|---|---|---|
| Overall Yield | 30–40% | 50–60% |
| Purity (HPLC) | 95–97% | 98–99% |
| Batch Time | 30–40 hrs | 10–12 hrs |
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates in substitution steps but require stringent purification due to high boiling points. Recent studies advocate for cyclopentyl methyl ether (CPME) as a greener alternative.
Temperature Control
Low-temperature conditions (-10°C) during difluoroethylation minimize side reactions, increasing yield by 10–15%.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O): δ 3.45 (t, 4H, piperazine), 2.85 (m, 2H, difluoroethyl), 2.50 (t, 2H, butanoic acid).
- IR (KBr): 1705 cm⁻¹ (C=O stretch), 1200 cm⁻¹ (C-F stretch).
Chromatographic Purity
HPLC Conditions:
- Column: C18 reverse-phase
- Mobile Phase: Acetonitrile/water (70:30)
- Retention Time: 6.2 minutes.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the butanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or aldehydes.
Scientific Research Applications
Synthetic Routes
The synthesis of 4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid involves several steps:
- Formation of the Piperazine Ring : This is achieved by reacting ethylenediamine with dihaloalkanes under basic conditions.
- Introduction of the Difluoroethyl Group : The difluoroethyl group is introduced via nucleophilic substitution reactions using difluoroethyl halides.
- Attachment of the Butanoic Acid Moiety : The final step involves acylation of the piperazine derivative with butanoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
In industrial settings, production may utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity while minimizing by-products.
Scientific Research Applications
The applications of this compound span various fields:
Chemistry
- Intermediate in Synthesis : It serves as a building block for synthesizing more complex organic molecules.
- Reagent in Organic Reactions : The compound is utilized in various organic synthesis reactions due to its reactive functional groups.
Biology
- Biochemical Probes : It is investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens.
Medicine
- Therapeutic Potential : Ongoing research explores its potential applications as a therapeutic agent for conditions such as inflammation and infections.
- Pharmacological Investigations : The compound's interaction with neurotransmitter receptors suggests potential applications in neuropharmacology.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
-
Antimicrobial Activity Studies :
- In vitro experiments demonstrated that derivatives of this compound exhibited varying levels of activity against bacterial strains such as Escherichia coli and Staphylococcus aureus.
- A study reported minimum inhibitory concentrations (MIC) for derivatives:
Compound MIC (µg/mL) Target Organism Derivative A 64 Candida albicans Derivative B 128 Staphylococcus aureus Derivative C 128 Escherichia coli
-
Cell Line Experiments :
- Research involving cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and proliferation, suggesting anticancer potential.
-
Animal Model Studies :
- Preliminary in vivo studies showed that administration led to significant reductions in tumor size in mouse models, supporting further investigation into its therapeutic efficacy.
Mechanism of Action
The mechanism of action of 4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, while the difluoroethyl group may enhance its binding affinity and selectivity. The butanoic acid moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Fluorinated Arylpiperazines
- 4-[4-(2-Chlorophenyl)piperazin-1-yl]butanoic Acid (): Structure: Contains a 2-chlorophenyl group on the piperazine ring. Molecular Weight: 282.77 g/mol. Key Differences: The chlorophenyl group introduces strong electron-withdrawing effects, which may enhance stability but reduce solubility compared to the difluoroethyl substituent.
- 2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-[(2-hydroxyphenyl)amino]-4-oxobutanoic Acid (): Structure: Combines a fluorophenyl group with a hydroxyphenylcarbamoyl side chain.
Alkyl-Substituted Piperazines
- 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)butanoic Acid (): Structure: Features a Boc-protected piperazine. Molecular Weight: 272.34 g/mol. Key Differences: The Boc group is a common protecting moiety in synthetic intermediates, rendering this compound less bioactive but more stable during synthesis compared to the free-base difluoroethyl derivative .
- 2-(4-(2,2-Difluoroethyl)piperazin-1-yl)butanoic Acid (): Structure: Similar to the target compound but with the substituent on the second carbon of the butanoic acid chain. Key Differences: Positional isomerism may alter metabolic pathways or binding interactions.
Functional Group Modifications on the Acid Backbone
Butan-1-one Derivatives
- 4-(Thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (): Structure: Replaces the carboxylic acid with a ketone and adds a thiophene moiety.
Phenylbutanoic Acid Derivatives
- 2-(4-Boc-piperazinyl)-4-phenylbutanoic Acid (): Structure: Incorporates a phenyl group on the fourth carbon of the butanoic acid chain. Key Differences: The phenyl group increases aromatic interactions but may reduce solubility compared to the difluoroethyl variant.
Physicochemical and Pharmacological Comparisons
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Likely Applications |
|---|---|---|---|---|
| 4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic Acid* | ~284.24 (estimated) | Difluoroethyl, butanoic acid | Moderate (polar groups) | CNS-targeted drug discovery |
| 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)butanoic Acid | 272.34 | Boc-protected piperazine | Low (hydrophobic Boc) | Synthetic intermediate |
| 2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-oxobutanoic Acid | 363.37 | Fluorophenyl, hydroxyphenylcarbamoyl | High (polar groups) | Enzyme inhibition studies |
| 4-(2-Chlorophenyl)piperazin-1-ylbutanoic Acid | 282.77 | Chlorophenyl | Low (hydrophobic Cl) | Receptor antagonism screening |
*Estimated based on analogs in and .
Biological Activity
4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid is a synthetic organic compound characterized by a piperazine ring, a difluoroethyl substituent, and a butanoic acid moiety. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C10H18F2N2O2
- IUPAC Name : this compound
- CAS Number : 1866629-74-4
The presence of the difluoroethyl group may enhance the compound's stability and reactivity compared to other piperazine derivatives. This structural feature is crucial for its biological activity, particularly in binding to specific molecular targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The difluoroethyl group enhances binding affinity, while the piperazine ring is known to interact with neurotransmitter receptors. The butanoic acid moiety influences solubility and bioavailability, which are critical for therapeutic efficacy.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of piperazine compounds can effectively inhibit bacterial growth, comparable to standard antibiotics like ciprofloxacin and fluconazole .
| Compound | Activity Type | Comparison Standard |
|---|---|---|
| This compound | Antimicrobial | Ciprofloxacin |
| Similar Piperazine Derivatives | Antimicrobial | Fluconazole |
Anti-inflammatory Properties
In addition to antimicrobial effects, this compound has been investigated for potential anti-inflammatory activities. Preclinical studies suggest that it may modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.
Study on Piperazine Derivatives
A study focused on the synthesis and biological evaluation of piperazine derivatives found that compounds with similar structures to this compound exhibited promising results in both antimicrobial and anticancer assays. The study utilized molecular docking techniques to predict interactions with biological targets .
Molecular Docking Analysis
Molecular docking simulations have been employed to assess the binding affinity of this compound with various receptors. Results indicated favorable binding energies, suggesting strong interactions with potential therapeutic targets .
Q & A
Q. What synthetic strategies are employed to prepare 4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid?
The compound is synthesized via multi-step reactions, typically involving nucleophilic substitution and coupling. A common approach includes reacting a piperazine precursor with 2,2-difluoroethyl bromide under basic conditions, followed by carboxylation to introduce the butanoic acid moiety. Solvents like methanol or acetonitrile and catalysts (e.g., triethylamine) are used to optimize yield. Purification often involves recrystallization or column chromatography .
Q. How is the compound purified, and what analytical methods confirm its structural integrity?
Post-synthesis purification employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol). Structural confirmation relies on -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Purity is assessed via HPLC with UV detection at 254 nm .
Q. What are the key physicochemical properties influencing its solubility and stability?
The compound’s solubility in aqueous media is moderate due to the ionizable carboxylic acid group and lipophilic difluoroethyl-piperazine moiety. Stability studies under varying pH (e.g., 1.2–7.4) and temperature (25–40°C) are critical, with degradation monitored via HPLC. The dihydrochloride salt form (if applicable) enhances aqueous solubility .
Advanced Research Questions
Q. How does the difluoroethyl substituent impact the compound’s pharmacokinetics and target binding?
The 2,2-difluoroethyl group increases lipophilicity (logP ~2.5), enhancing membrane permeability and CNS penetration. Computational docking studies suggest the substituent occupies hydrophobic pockets in target receptors (e.g., serotonin or dopamine receptors), improving binding affinity. Comparative studies with non-fluorinated analogs show a 3–5-fold increase in bioavailability .
Q. What methodologies resolve discrepancies between in vitro and in vivo antitumor efficacy?
In vitro assays (e.g., MTT on cancer cell lines) may show IC values <10 µM, but in vivo models (e.g., xenografts) require pharmacokinetic (PK) optimization. Strategies include:
- Metabolic stability : Incubation with liver microsomes to identify metabolic hotspots.
- Formulation : Use of PEGylated nanoparticles to enhance plasma half-life.
- Dose-response studies : Adjusting administration routes (oral vs. intravenous) to improve AUC (area under the curve) .
Q. What structural analogs of this compound exhibit improved antimicrobial activity, and how are they designed?
Bromine or chlorine-substituted analogs (e.g., 4-[4-(3-bromophenyl)piperazin-1-yl]butanoic acid) show enhanced antimicrobial activity (MIC 2–8 µg/mL vs. S. aureus). Design principles include:
- Bioisosteric replacement : Swapping the difluoroethyl group with halogens to modulate electron-withdrawing effects.
- Side-chain elongation : Extending the butanoic acid chain to improve membrane disruption .
Q. How can computational modeling predict off-target interactions or toxicity?
Molecular dynamics simulations (e.g., using GROMACS) assess binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways. Toxicity is evaluated via:
- ADMET prediction tools : SwissADME or ProTox-II for hepatotoxicity and cardiotoxicity risks.
- Docking against hERG channels : To flag potential QT prolongation risks .
Q. What experimental approaches validate receptor-specific mechanisms of action?
- Radioligand binding assays : Competition studies with -ketanserin for 5-HT receptor affinity.
- Functional assays : Calcium flux or cAMP modulation in transfected HEK293 cells.
- Knockout models : CRISPR/Cas9-edited cell lines to confirm target dependency .
Q. How are structure-activity relationship (SAR) studies conducted for piperazine derivatives?
SAR involves synthesizing analogs with:
- Varying substituents : Fluorine, chlorine, or methyl groups on the piperazine ring.
- Backbone modifications : Replacing butanoic acid with shorter (propanoic) or branched chains.
- Pharmacophore mapping : 3D-QSAR models (CoMFA/CoMSIA) correlate structural features with bioactivity .
Q. What strategies mitigate oxidative degradation during long-term storage?
- Lyophilization : Storing as a lyophilized powder under argon at -20°C.
- Antioxidants : Adding 0.1% BHT (butylated hydroxytoluene) to solutions.
- Packaging : Amber glass vials to prevent photodegradation .
Methodological Notes
- Data Contradictions : Conflicting cytotoxicity results across cell lines may arise from differences in efflux pump expression (e.g., P-gp). Validate via ABC transporter inhibition assays .
- Dosage Optimization : Use allometric scaling from rodent PK data to estimate human-equivalent doses, adjusted for plasma protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
